![molecular formula C16H17BrN8O B2523429 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189497-70-7](/img/structure/B2523429.png)
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel derivatives of 6-methylpyrimidine-4-ol, which includes the compound of interest, involves a multi-step process. The derivatives are synthesized by accessible and efficient methods, starting with 2-mercapto-6-methylpyrimidin-4-ol to obtain thiopyrazolyl derivatives. The synthesis of 4-triazolyl and 4-aminotriazolylpyrimidines is achieved from the quaternary ammonium salt of pyrimidine and 4-chloro-substituted 2-thiomethyl-6-methylpyrimidine, respectively. A key step in the synthesis involves the reaction of potassium salt of 1-methyl-6-oxo-1,6-dihydropyridazin-3-ole with ethyl 2-chloro-3-oxobutanoate followed by treatment with thiourea, leading to a specific pyridazinone derivative. This derivative, when reacted with 3-chloropentan-2,4-dione, undergoes heterocyclization to afford the target bicyclic derivative of pyrimidine .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, has been characterized using 1H NMR and ESI-MS/MS. Additionally, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to analyze the molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds. These studies indicate a higher stability of the hydrazone tautomers, which is relevant for understanding the stability and reactivity of the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound of interest are characterized by etherification, hydrazonation, cyclization, and reduction. The overall yield of the final product, which is a structurally related compound, is 39%. This indicates that the synthesis route is moderately efficient and could be optimized for better yields. The hydrazonation step is particularly crucial as it involves the formation of hydrazone tautomers, which are more stable and can influence the subsequent cyclization and reduction steps .
Physical and Chemical Properties Analysis
The synthesized compounds, including the compound of interest, have shown pronounced stimulating action on plant growth, with activities ranging from 60-93% compared to heteroauxin. This suggests that the physical and chemical properties of these compounds confer bioactivity that is beneficial for plant growth. The assessment of biological properties is preliminary, and further studies would be required to fully understand the mechanisms underlying these effects .
Scientific Research Applications
Synthesis Techniques and Derivative Development
Researchers have developed multiple synthesis techniques and derivative developments for compounds structurally related to the given chemical. For instance, the synthesis of new derivatives of pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine, highlighting the creation of novel heterocyclic systems through heterocyclization and treatment with secondary amines in boiling ethanol (Akaberi, Shiri, & Sheikhi-Mohammareh, 2016). Similarly, an efficient preparation method for 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines and subsequent reduction has been developed, extending to benzo analogues (Shevchuk et al., 2012).
Biological Activities and Applications
Certain derivatives exhibit notable biological activities, such as analgesic and antiparkinsonian effects. For example, thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives have shown comparable activities to reference drugs (Amr, Maigali, & Abdulla, 2008). Another study synthesized and evaluated a new series of compounds as potential inhibitors of 15-lipo-oxygenase, identifying compounds with significant IC50 values (Asghari et al., 2015).
Novel Heterocyclic Systems
Further research efforts have been directed toward creating novel heterocyclic systems. For instance, new routes to pyrimido[4,5-e][1,3,4]thiadiazine derivatives were explored, yielding compounds through treatment with methylhydrazine and carbon disulfide, and subsequent reactions with secondary amines (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Growth Stimulant Activities
The synthesis and preliminary biological properties assessment of novel derivatives revealed pronounced stimulating action on plant growth, with activities ranging from 60-93% compared to heteroauxin, showcasing the potential agricultural applications of these compounds (Yengoyan et al., 2020).
properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN8O/c17-13-7-19-16(20-8-13)23-5-3-12(4-6-23)9-24-15(26)2-1-14(22-24)25-11-18-10-21-25/h1-2,7-8,10-12H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPBZRZDYMYOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

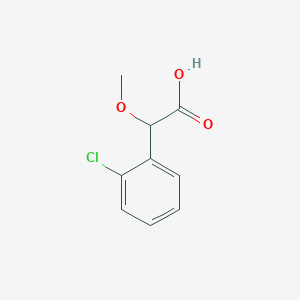
![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)
![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)
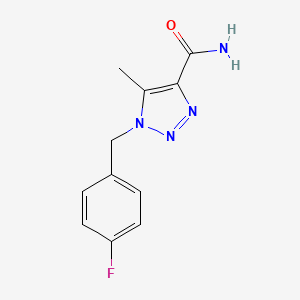

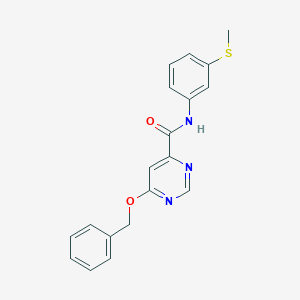
![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)
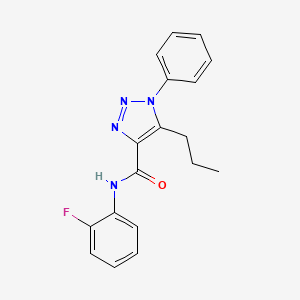
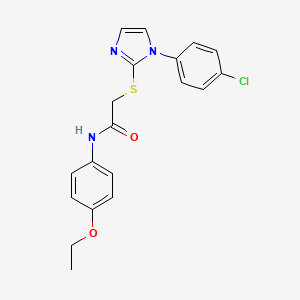
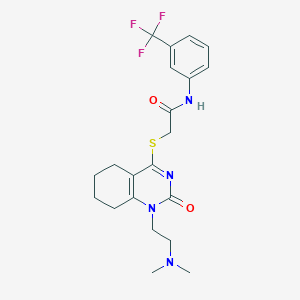
![3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2523366.png)
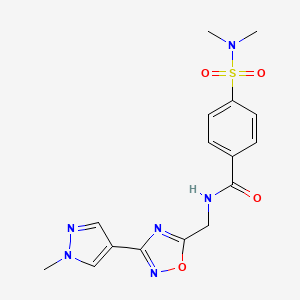
![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2523368.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523369.png)